

Commercial Suppliers and Technical Guide for Monomethyl Auristatin E Intermediate-7

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-7*

Cat. No.: *B3099299*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in oncology. The chemical synthesis of MMAE is a complex, multi-step process involving key chiral intermediates. This technical guide focuses on **Monomethyl auristatin E intermediate-7** (MMAE-Int7), a crucial building block in the MMAE synthesis cascade. This document provides a comprehensive overview of commercial suppliers, available technical data, and a logical workflow for its utilization in ADC development.

Commercial Availability of MMAE Intermediate-7

Monomethyl auristatin E intermediate-7, identified by the CAS Number 135383-55-0, is available from a select number of specialized chemical suppliers. While a comprehensive public database of all suppliers is not readily available, researchers can source this intermediate from the following vendors:

- MedChemExpress: A prominent supplier of research chemicals and intermediates, offering MMAE-Int7.

- Sigma-Aldrich (Merck): A major global supplier of chemicals and laboratory equipment, listing the compound in their catalog.
- abcr Gute Chemie: A German supplier of specialty chemicals, which also lists this intermediate.
- Key Organics Ltd
- BLD Pharmatech Co., Limited

It is recommended to contact these suppliers directly to obtain the most current information on availability, pricing, and detailed specifications.

Technical Data and Specifications

Quantitative data for MMAE Intermediate-7 is crucial for ensuring the quality and consistency of the final MMAE product. Below is a summary of typical specifications, primarily based on data from available Certificates of Analysis.

Parameter	Specification	Method	Notes
Chemical Name	(3R,4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate	-	-
CAS Number	135383-55-0	-	-
Molecular Formula	C ₂₀ H ₃₁ NO ₅	-	-
Molecular Weight	365.46 g/mol	Mass Spectrometry	Theoretical MW
Appearance	White to off-white solid	Visual Inspection	-
Purity	≥98%	HPLC	Varies by supplier and batch
Storage	Recommended at -20°C	-	Protect from moisture

Note: The purity and specific analytical results can vary between suppliers and batches. It is imperative to request a batch-specific Certificate of Analysis before purchase and use.

Experimental Protocols: Quality Control

Robust quality control is essential when working with intermediates for highly potent molecules like MMAE. While specific, detailed proprietary analytical methods from each supplier are not publicly available, standard quality control protocols for peptide intermediates can be adapted.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the purity of MMAE Intermediate-7 and identify any related impurities.

Instrumentation:

- HPLC system with a UV detector

- Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- A: Water with 0.1% Trifluoroacetic Acid (TFA)
- B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Gradient: A typical gradient would run from a low percentage of solvent B to a high percentage over 20-30 minutes to ensure the separation of non-polar impurities.

Detection: UV at 214 nm and 280 nm.

Sample Preparation: Dissolve a known concentration of the intermediate in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure and stereochemistry of MMAE Intermediate-7.

Instrumentation:

- NMR Spectrometer (400 MHz or higher)

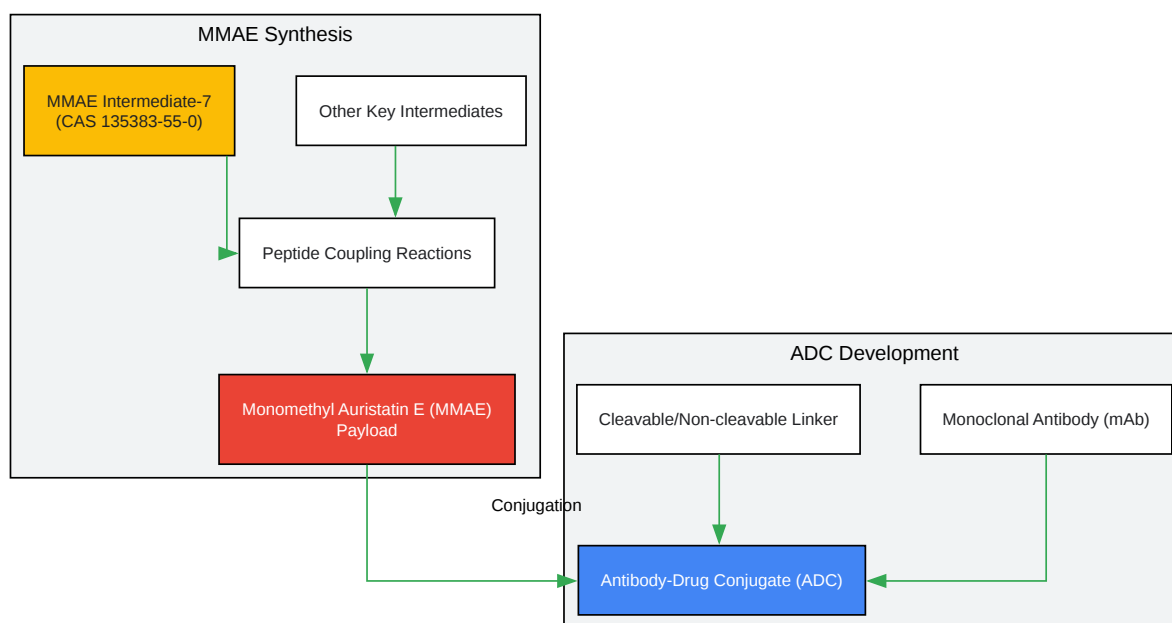
Sample Preparation: Dissolve 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

Experiments:

- ¹H NMR: To identify the presence and connectivity of protons.
- ¹³C NMR: To identify the carbon framework.
- 2D NMR (COSY, HSQC): To confirm the connectivity between protons and carbons, which is crucial for verifying the complex stereochemistry.

Logical Workflow and Signaling Pathway

MMAE Intermediate-7 is a key component in the synthesis of the potent cytotoxic payload, MMAE. The following diagram illustrates the logical relationship of this intermediate within the broader context of ADC development.



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Caption: Logical workflow from MMAE Intermediate-7 to the final ADC.

This guide provides a foundational understanding for researchers and drug development professionals working with **Monomethyl auristatin E intermediate-7**. Due to the proprietary nature of synthetic and analytical methods in the pharmaceutical industry, it is essential to work closely with suppliers to obtain detailed, batch-specific information. Rigorous quality control of this intermediate is paramount to ensuring the safety and efficacy of the final antibody-drug conjugate.

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